An In-depth Technical Guide to m-PEG3-OH: Structure, Properties, and Applications
An In-depth Technical Guide to m-PEG3-OH: Structure, Properties, and Applications
Introduction
m-PEG3-OH, chemically known as 2-(2-(2-methoxyethoxy)ethoxy)ethanol, is a monodisperse, short-chain polyethylene (B3416737) glycol (PEG) derivative.[1][2] It consists of a triethylene glycol backbone with one terminal hydroxyl (-OH) group and the other capped with a methoxy (B1213986) (-OCH3) group.[3][4] This structure provides a unique combination of hydrophilicity, biocompatibility, and a reactive handle for chemical modification.[5][6] Consequently, m-PEG3-OH is a crucial building block and linker molecule in biomedical research and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of therapeutic molecules.[7][8] This guide provides a comprehensive overview of its structure, physicochemical properties, and key applications, complete with experimental protocols and workflow diagrams.
Chemical Structure and Identity
The fundamental structure of m-PEG3-OH features a chain of three repeating ethylene (B1197577) glycol units, providing flexibility and water solubility. One end of the chain is terminated by a stable methoxy group, which prevents unwanted reactivity, while the other end possesses a primary alcohol (hydroxyl group) that serves as a versatile point for chemical conjugation.[4][5]
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IUPAC Name: 2-[2-(2-methoxyethoxy)ethoxy]ethanol[2]
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Synonyms: Triethylene glycol monomethyl ether, Methyl triethylene glycol, Methoxytriglycol[2][4][9][10]
Physicochemical and Technical Properties
The properties of m-PEG3-OH make it a highly valuable reagent in bioconjugation and drug delivery applications. Its liquid form at room temperature, high water solubility, and defined chain length are key advantages. A summary of its quantitative data is presented below.
| Property | Value | Reference(s) |
| Molecular Weight | 164.20 g/mol | [7][11][12][13] |
| Appearance | Colorless to light yellow liquid | [4][7][12] |
| Density | 1.0 - 1.0494 g/cm³ at 25 °C | [7][10][11] |
| Boiling Point | 233.9 ± 20.0 °C at 760 mmHg | [11] |
| Melting Point | -44 to -45 °C | [4][11] |
| Flash Point | 95.3 ± 21.8 °C | [11] |
| Refractive Index | 1.427 - 1.439 at 20 °C | [4][11] |
| Solubility | Soluble in water, DMSO, DCM, DMF, and most organic solvents | [3][6][7][14] |
| Purity | ≥95% - 99.86% (Commercial Grades) | [9][12][13] |
| Storage Conditions | Store at -20°C for long-term (years); 4°C for short-term | [7][12] |
Applications in Drug Development: PROTAC Linkers
A primary application of m-PEG3-OH is as a foundational piece for constructing linkers used in Proteolysis Targeting Chimeras (PROTACs).[7][11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8]
The linker component, for which m-PEG3-OH is a precursor, is critical for a PROTAC's efficacy. It influences:
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Optimal Spacing: The linker's length and flexibility, provided by the PEG chain, are crucial for the successful formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[8]
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Solubility and Pharmacokinetics: The inherent hydrophilicity of the PEG chain enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule.[5][8] This can significantly improve the drug's absorption, distribution, metabolism, and excretion (ADME) properties.[8]
The terminal hydroxyl group of m-PEG3-OH is not typically used for direct conjugation in this context. Instead, it is first "activated"—often by converting it into a better leaving group like a mesylate (OMs), tosylate (OTs), or by functionalizing it with a carboxylic acid or amine—to facilitate robust covalent bond formation with the E3 ligase ligand or the target protein ligand.[1][15]
Signaling Pathway: PROTAC-Mediated Protein Degradation
The diagram below illustrates the catalytic mechanism by which a PROTAC molecule, featuring a linker derived from a precursor like m-PEG3-OH, induces the degradation of a target Protein of Interest (POI).
Experimental Protocol: Activation of m-PEG3-OH via Mesylation
To be used as a linker, the terminal hydroxyl group of m-PEG3-OH is often converted into a mesylate (m-PEG3-OMs), which is an excellent leaving group for subsequent nucleophilic substitution reactions.[1] The following protocol details this critical activation step.
Objective: To synthesize 2-[2-(2-methoxyethoxy)ethoxy]ethyl methanesulfonate (B1217627) (m-PEG3-OMs) from m-PEG3-OH.
Materials:
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m-PEG3-OH (1 equivalent)
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Methanesulfonyl chloride (MsCl, 2.1 eq.)[1]
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Triethylamine (B128534) (Et₃N, 1.33 eq.)[1]
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Anhydrous Dichloromethane (CH₂Cl₂)[1]
-
Deionized water
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Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Oven-dried round-bottom flask and standard laboratory glassware
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Magnetic stirrer and stirring bar
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Ice-salt bath
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve m-PEG3-OH (1 eq.) in anhydrous dichloromethane.[1]
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Addition of Base: Add triethylamine (1.33 eq.) to the solution.[1]
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Cooling: Cool the reaction mixture to -10 °C using an ice-salt bath.[1]
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Addition of Mesylating Agent: While stirring, slowly add methanesulfonyl chloride (2.1 eq.) to the cooled solution.[1]
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Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12 hours.[1]
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Work-up: Quench the reaction by adding deionized water. Separate the organic layer.
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Extraction: Wash the organic layer sequentially with deionized water (3x) and then with brine (3x).[1]
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Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent using a rotary evaporator to yield the crude m-PEG3-OMs product.[1]
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Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica (B1680970) gel.[1]
Experimental Workflow Diagram
The following diagram outlines the key steps in the synthesis and purification of m-PEG3-OMs from m-PEG3-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. Triethylene glycol monomethyl ether | C7H16O4 | CID 8178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. TRIETHYLENE GLYCOL MONOMETHYL ETHER | 112-35-6 [chemicalbook.com]
- 5. m-PEG3-(CH2)3-alcohol | CAS: 100688-48-0 | AxisPharm [axispharm.com]
- 6. m-PEG3-acid, 209542-49-4 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. mPEG3-OH | CAS:112-35-6 | Biopharma PEG [biochempeg.com]
- 10. chembk.com [chembk.com]
- 11. m-PEG3-OH | CAS#:112-35-6 | Chemsrc [chemsrc.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. chemscene.com [chemscene.com]
- 14. METHOXYTRIGLYCOL - Ataman Kimya [atamanchemicals.com]
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